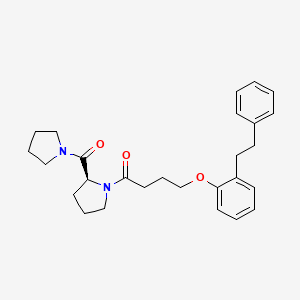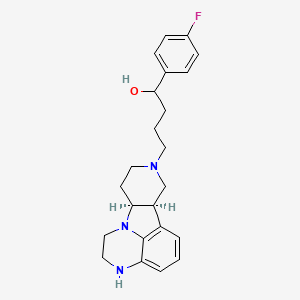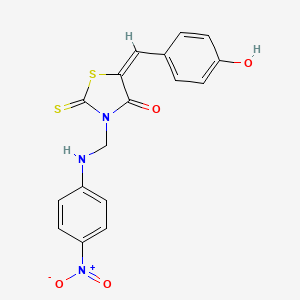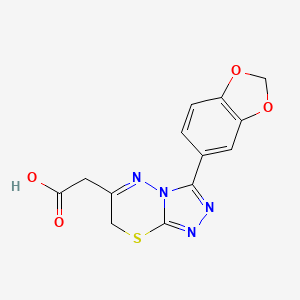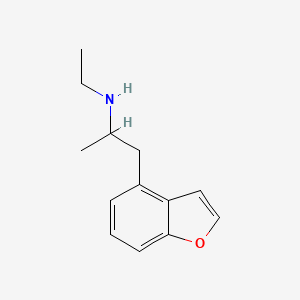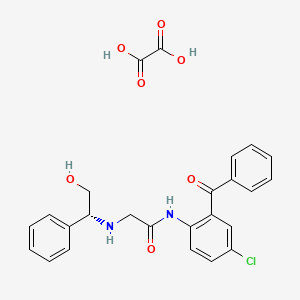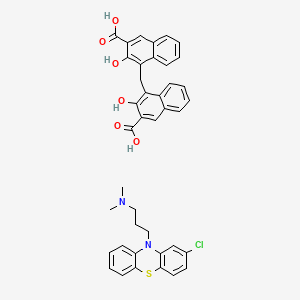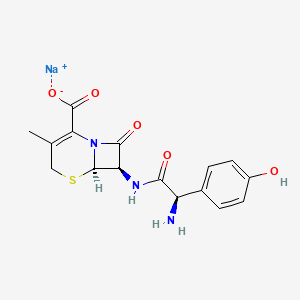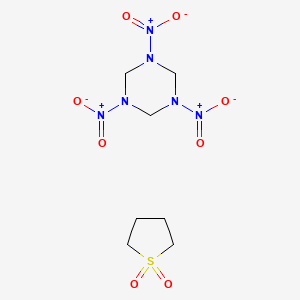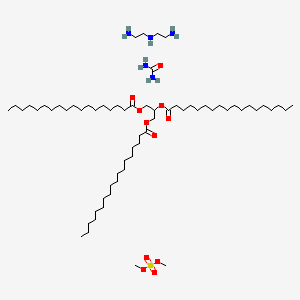
N'-(2-aminoethyl)ethane-1,2-diamine;dimethyl sulfate;2,3-di(octadecanoyloxy)propyl octadecanoate;urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2-aminoethyl)ethane-1,2-diamine;dimethyl sulfate;2,3-di(octadecanoyloxy)propyl octadecanoate;urea: is a complex compound composed of multiple functional groups and chemical entities. Each component contributes to the overall properties and potential applications of the compound. This article will delve into the various aspects of this compound, including its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
N’-(2-aminoethyl)ethane-1,2-diamine
Synthetic Route: This compound can be synthesized by the hydrogenation of iminodiacetonitrile in the presence of a hydrogenation catalyst and an OH-type anion exchange resin.
Industrial Production: Industrially, it is produced by the amination of 1,2-dichloroethane with ammonia under high temperature and pressure conditions.
-
Dimethyl Sulfate
Synthetic Route: Dimethyl sulfate is typically synthesized by the esterification of sulfuric acid with methanol. The reaction is carried out under controlled conditions to prevent the formation of by-products.
Industrial Production: Industrial production involves the continuous distillation of the reaction mixture to obtain pure dimethyl sulfate.
-
2,3-di(octadecanoyloxy)propyl octadecanoate
Synthetic Route: This compound is synthesized by the esterification of glycerol with octadecanoic acid (stearic acid) in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production: The industrial process involves the use of high-purity reactants and continuous removal of water to drive the reaction to completion.
-
Urea
Synthetic Route: Urea is synthesized by the reaction of ammonia with carbon dioxide under high pressure and temperature conditions.
Industrial Production: The industrial production of urea involves the use of the Bosch-Meiser urea process, which is highly efficient and widely used in the fertilizer industry.
Analyse Des Réactions Chimiques
Types of Reactions
-
N’-(2-aminoethyl)ethane-1,2-diamine
Oxidation: This compound can undergo oxidation reactions to form various oxidation products.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo nucleophilic substitution reactions with halides to form substituted amines.
-
Dimethyl Sulfate
Methylation: Dimethyl sulfate is a strong methylating agent and can methylate a wide range of nucleophiles, including amines, alcohols, and phenols.
Hydrolysis: It can be hydrolyzed to form methanol and sulfuric acid.
-
2,3-di(octadecanoyloxy)propyl octadecanoate
Ester Hydrolysis: This compound can undergo hydrolysis in the presence of acids or bases to form glycerol and octadecanoic acid.
Transesterification: It can undergo transesterification reactions with other alcohols to form different esters.
-
Urea
Hydrolysis: Urea can be hydrolyzed to form ammonia and carbon dioxide.
Condensation: It can undergo condensation reactions with aldehydes and ketones to form various condensation products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl halides.
Methylation: Dimethyl sulfate is used as the methylating agent.
Hydrolysis: Acidic or basic conditions are used for hydrolysis reactions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used.
Applications De Recherche Scientifique
N’-(2-aminoethyl)ethane-1,2-diamine;dimethyl sulfate;2,3-di(octadecanoyloxy)propyl octadecanoate;urea: has a wide range of applications in scientific research:
-
Chemistry
- Used as a reagent in organic synthesis.
- Acts as a chelating agent in coordination chemistry .
-
Biology
- Used in the study of enzyme mechanisms and protein interactions.
- Acts as a stabilizer for certain biological molecules.
-
Medicine
- Potential applications in drug delivery systems.
- Used in the synthesis of pharmaceutical intermediates.
-
Industry
- Used in the production of polymers and resins.
- Acts as a surfactant in various industrial processes .
Mécanisme D'action
The mechanism of action of N’-(2-aminoethyl)ethane-1,2-diamine;dimethyl sulfate;2,3-di(octadecanoyloxy)propyl octadecanoate;urea involves multiple pathways:
-
N’-(2-aminoethyl)ethane-1,2-diamine
- Acts as a nucleophile in substitution reactions.
- Forms coordination complexes with metal ions .
-
Dimethyl Sulfate
- Methylates nucleophiles by transferring a methyl group.
- Hydrolyzes to form methanol and sulfuric acid.
-
2,3-di(octadecanoyloxy)propyl octadecanoate
- Undergoes hydrolysis to release glycerol and octadecanoic acid.
- Acts as a surfactant by reducing surface tension.
-
Urea
- Hydrolyzes to form ammonia and carbon dioxide.
- Acts as a nitrogen source in biological systems.
Comparaison Avec Des Composés Similaires
N’-(2-aminoethyl)ethane-1,2-diamine;dimethyl sulfate;2,3-di(octadecanoyloxy)propyl octadecanoate;urea: can be compared with similar compounds to highlight its uniqueness:
-
Similar Compounds
Ethylenediamine: Similar to N’-(2-aminoethyl)ethane-1,2-diamine but lacks the additional aminoethyl group.
Methyl Iodide: Similar to dimethyl sulfate in its methylating ability but is more reactive and toxic.
Glycerol Stearate: Similar to 2,3-di(octadecanoyloxy)propyl octadecanoate but has different ester groups.
Ammonium Carbamate: Similar to urea in its nitrogen content but has different chemical properties.
-
Uniqueness
- The combination of multiple functional groups in a single compound provides unique reactivity and versatility.
- The presence of both hydrophilic and hydrophobic groups allows for diverse applications in various fields.
This comprehensive article provides an in-depth look at N’-(2-aminoethyl)ethane-1,2-diamine;dimethyl sulfate;2,3-di(octadecanoyloxy)propyl octadecanoate;urea , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
68954-56-3 |
|---|---|
Formule moléculaire |
C64H133N5O11S |
Poids moléculaire |
1180.8 g/mol |
Nom IUPAC |
N'-(2-aminoethyl)ethane-1,2-diamine;dimethyl sulfate;2,3-di(octadecanoyloxy)propyl octadecanoate;urea |
InChI |
InChI=1S/C57H110O6.C4H13N3.C2H6O4S.CH4N2O/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2;5-1-3-7-4-2-6;1-5-7(3,4)6-2;2-1(3)4/h54H,4-53H2,1-3H3;7H,1-6H2;1-2H3;(H4,2,3,4) |
Clé InChI |
IKJHPWLBRXXDRI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC.COS(=O)(=O)OC.C(CNCCN)N.C(=O)(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


